2-Methyl-3-phenyloxirane

Description

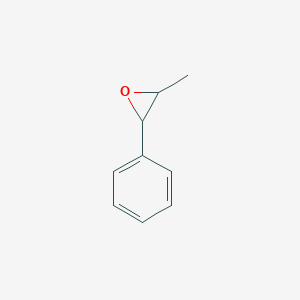

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-3-phenyloxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O/c1-7-9(10-7)8-5-3-2-4-6-8/h2-7,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVCOJTATJWDGEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(O1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90931359 | |

| Record name | 2-Methyl-3-phenyloxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90931359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14212-54-5, 4518-66-5 | |

| Record name | Benzene, (1,2-epoxypropyl)-, (1R,2R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014212545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-3-phenyloxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90931359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R,2R)-(+)-1-Phenylpropylene oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1S,2S)-(-)-1-Phenylpropylene oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methyl-3-phenyloxirane: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-3-phenyloxirane, a substituted epoxide, is a versatile chemical intermediate of significant interest in organic synthesis and medicinal chemistry. Its strained three-membered ring imparts a high degree of reactivity, making it a valuable building block for the construction of complex molecular architectures. The presence of a phenyl group and a methyl group on the oxirane ring introduces stereochemical considerations, with the cis and trans diastereomers exhibiting distinct properties and reactivity. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed synthetic methodologies, and an exploration of its applications, particularly in the realm of drug development.

Physicochemical Properties

This compound is a colorless to pale yellow liquid with the chemical formula C₉H₁₀O and a molecular weight of approximately 134.18 g/mol .[1] The presence of two stereocenters at positions 2 and 3 of the oxirane ring gives rise to two pairs of enantiomers: (2R,3S)- and (2S,3R)-2-methyl-3-phenyloxirane, which constitute the cis isomer, and (2R,3R)- and (2S,3S)-2-methyl-3-phenyloxirane, which constitute the trans isomer. The physical properties of these isomers can vary, and a summary of key data is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀O | [1] |

| Molecular Weight | 134.18 g/mol | [1] |

| Boiling Point | ~192-194 °C (trans) | |

| Density | ~1.01 g/mL (trans) | |

| Solubility | Soluble in most organic solvents; sparingly soluble in water. |

Spectroscopic Characterization

The structural elucidation of this compound isomers relies heavily on spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the connectivity and stereochemistry of the molecule.

¹H NMR: The proton NMR spectrum of the trans isomer typically shows the methyl protons as a doublet around 1.4 ppm. The two protons on the oxirane ring appear as a multiplet and a doublet between 3.0 and 3.6 ppm. The phenyl protons resonate in the aromatic region, between 7.2 and 7.4 ppm.

¹³C NMR: The carbon spectrum of the trans isomer shows the methyl carbon at approximately 18 ppm. The two carbons of the oxirane ring appear in the range of 59-60 ppm. The aromatic carbons are observed between 125 and 138 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands. The C-H stretching vibrations of the aromatic ring are typically observed around 3030 cm⁻¹. The aliphatic C-H stretching vibrations appear in the 2900-3000 cm⁻¹ region. A key feature is the C-O-C stretching of the epoxide ring, which usually appears in the 1250 cm⁻¹ and 800-950 cm⁻¹ regions.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern. Under electron ionization (EI), the molecular ion peak (M⁺) for this compound is observed at m/z 134. Common fragmentation patterns involve cleavage of the oxirane ring.

Synthesis of this compound

The most common and effective method for the synthesis of this compound is the epoxidation of β-methylstyrene (1-phenylpropene). The stereochemistry of the starting alkene (cis or trans) dictates the stereochemistry of the resulting epoxide.

Stereoselective Epoxidation of β-Methylstyrene

The epoxidation of trans-β-methylstyrene with an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) yields trans-2-methyl-3-phenyloxirane. Similarly, the epoxidation of cis-β-methylstyrene produces the cis isomer. The reaction is typically carried out in a chlorinated solvent like dichloromethane at or below room temperature. The peroxyacid delivers an oxygen atom to the double bond in a concerted syn-addition, thus preserving the stereochemistry of the starting alkene.[2]

Experimental Protocol: Synthesis of trans-2-Methyl-3-phenyloxirane

-

Dissolution: Dissolve trans-β-methylstyrene in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Addition of Oxidant: Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA) in dichloromethane to the stirred solution of the alkene. The addition should be dropwise to control the reaction temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the excess peroxyacid by adding a reducing agent, such as a saturated aqueous solution of sodium sulfite.

-

Extraction: Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate (to remove meta-chlorobenzoic acid) and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain the pure trans-2-methyl-3-phenyloxirane.

Caption: Synthesis of trans-2-Methyl-3-phenyloxirane.

Chemical Properties and Reactivity: The Ring-Opening Reactions

The high ring strain of the epoxide makes this compound susceptible to nucleophilic attack, leading to ring-opening. These reactions can be catalyzed by either acid or base, and the regioselectivity of the attack is a key consideration.

Acid-Catalyzed Ring-Opening

Under acidic conditions, the epoxide oxygen is first protonated, making it a better leaving group. The nucleophile then attacks one of the two carbons of the oxirane ring. The regioselectivity of this attack is dependent on the substitution pattern. For this compound, the benzylic carbon (C3) is better able to stabilize a partial positive charge in the transition state. Therefore, nucleophilic attack preferentially occurs at the more substituted benzylic carbon.[3][4] This reaction proceeds with inversion of stereochemistry at the site of attack.

Caption: Acid-Catalyzed Ring-Opening Mechanism.

Base-Catalyzed Ring-Opening

In the presence of a strong nucleophile under basic or neutral conditions, the ring-opening occurs via an Sₙ2 mechanism. In this case, steric hindrance is the dominant factor, and the nucleophile will preferentially attack the less sterically hindered carbon atom, which is the carbon bearing the methyl group (C2).[5][6] This reaction also proceeds with inversion of stereochemistry at the carbon being attacked.

Caption: Base-Catalyzed Ring-Opening Mechanism.

Applications in Drug Development

The stereospecific and regioselective ring-opening of this compound makes it a valuable chiral synthon for the preparation of various pharmaceutical agents. The resulting 1,2-aminoalcohols and diols are common structural motifs in a wide range of bioactive molecules.

Synthesis of β-Adrenergic Receptor Blockers (β-Blockers)

Many β-blockers, used in the treatment of cardiovascular diseases, contain a 1-amino-3-aryloxy-2-propanol core structure.[7] The synthesis of these compounds can involve the ring-opening of an epoxide with an appropriate amine. While not a direct precursor to all beta-blockers, the reactivity of this compound serves as a model for the key epoxide ring-opening step that is central to the synthesis of many drugs in this class. For instance, the general synthetic strategy involves the reaction of a substituted phenoxide with an epoxide, followed by the opening of the resulting epoxide with an amine.

Potential Role in the Synthesis of Analgesics

The analgesic drug Tramadol, a centrally acting opioid agonist, contains a 2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol core. While the common industrial synthesis of Tramadol involves a Grignard reaction with 2-[(dimethylamino)methyl]cyclohexanone,[8][9][10][11] the fundamental transformation to create the key tertiary alcohol could conceptually be achieved through a pathway involving a suitably functionalized epoxide intermediate. The principles of regioselective ring-opening of epoxides are fundamental to designing alternative synthetic routes for such complex molecules.

Conclusion

This compound is a valuable and versatile chemical entity with a rich stereochemistry and predictable reactivity. Its utility in organic synthesis is primarily centered on the regioselective and stereospecific ring-opening of its strained epoxide ring, providing access to important chiral building blocks. A thorough understanding of its physical properties, spectroscopic signatures, and the factors governing its reactivity is crucial for its effective application in the synthesis of complex organic molecules, including a wide array of pharmaceuticals. As the demand for enantiomerically pure compounds in drug development continues to grow, the importance of chiral epoxides like this compound is set to increase.

References

- Stereoselective benzylic hydroxylation of alkylbenzenes and epoxidation of styrene derivatives catalyzed by the peroxygenase of. Green Chemistry. Accessed January 25, 2026.

- Reaction pathway for the epoxidation of the cis-β-methylstyrene substrate by the catalyst 1 (Gibbs energies in kcal mol −1 ).

- The Discovery-Oriented Approach to Organic Chemistry. 4. Epoxidation of p-Methoxy-trans-β-methylstyrene: An Exercise in NMR and IR Spectroscopy for Sophomore Organic Laboratories.

- Stereoselective epoxidation of cis-β-methylstyrene using cytochrome...

- (R,R)-trans-β-METHYLSTYRENE OXIDE. Organic Syntheses. Accessed January 25, 2026.

- Oxirane, 2-methyl-3-phenyl-, cis-. PubChem. Accessed January 25, 2026.

- Synthesis and pharmacology of potential beta-blockers. PubMed. Accessed January 25, 2026.

- Trans-phenylpropylene oxide | C9H10O. PubChem. Accessed January 25, 2026.

- Process for preparing tramadol hydrochloride and/or tramadol momohydrate.

- Regioselectivity of acid-catalyzed ring-opening of epoxides. Chemistry Stack Exchange. Accessed January 25, 2026.

- Synthetic approaches towards the synthesis of beta-blockers (betaxolol, metoprolol, sotalol, and timolol). TÜBİTAK Academic Journals. Accessed January 25, 2026.

- Method for synthesizing tramadol hydrochloride. PubChem. Accessed January 25, 2026.

- (2s,3s)-trans-2-methyl-3-phenyloxirane- 2-methanol. Guidechem. Accessed January 25, 2026.

- Synthetically important ring opening reactions by alkoxybenzenes and alkoxynaphthalenes. RSC Publishing. Accessed January 25, 2026.

- 18.6: Reactions of Epoxides- Ring-opening. Chemistry LibreTexts. Accessed January 25, 2026.

- Synthesis of Tramadol and Analogous.

- Scheme 16. Synthesis of betaxolol derivatives 46.

- 4.6: Reactions of Epoxides - Ring-opening. Chemistry LibreTexts. Accessed January 25, 2026.

- Copies of 1H, 13C, 19F NMR spectra. Accessed January 25, 2026.

- Chemical Properties of Oxirane, 2-methyl-3-propyl-, cis- (CAS 6124-90-9). Cheméo. Accessed January 25, 2026.

- A new and efficient methodology for olefin epoxidation catalyzed by supported cobalt nanoparticles. Beilstein Journals. Accessed January 25, 2026.

- Regioselectivity of epoxide ring-opening. YouTube. Accessed January 25, 2026.

- A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Accessed January 25, 2026.

- SUPPORTING INFORMATION Identification of the best-suited leaving group for the diastereoselective synthesis of glycidic amides from stabilised ammonium ylides and aldehydes. The Royal Society of Chemistry. Accessed January 25, 2026.

- A Comprehensive Review on Beta Blockers Synthesis Methods. Journal of Medicinal and Medical Chemistry. Accessed January 25, 2026.

- Enantio- and regioselectivity in the epoxide-hydrolase-catalyzed ring opening of aliphatic oxiranes: Part II: Dialkyl. PubMed. Accessed January 25, 2026.

- Chemo-Enzymatic Synthesis of Enantiopure β-Antagonist (S)-Betaxolol. MDPI. Accessed January 25, 2026.

- Epoxides Ring-Opening Reactions. Chemistry Steps. Accessed January 25, 2026.

- 15.8: Opening of Epoxides. Chemistry LibreTexts. Accessed January 25, 2026.

- Stereochemistry of epoxide ring-opening. YouTube. Accessed January 25, 2026.

- Synthesis of related substances of T. Journal of Chemical and Pharmaceutical Research. Accessed January 25, 2026.

- Ethyl this compound-2-carboxylate | C12H14O3. PubChem. Accessed January 25, 2026.

- 5 Combination of 1H and 13C NMR Spectroscopy. Accessed January 25, 2026.

- NMR Spectra and Molecular Structure. Accessed January 25, 2026.

- 2-METHYL-3-PHENYL-OXIRANE. Alfa Chemistry. Accessed January 25, 2026.

- stereochem of epoxide opening. Chemistry Stack Exchange. Accessed January 25, 2026.

- Method for synthesizing tramadol hydrochloride.

- The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Accessed January 25, 2026.

- Chemical Properties of Oxirane, 2-methyl-2-phenyl- (CAS 2085-88-3). Cheméo. Accessed January 25, 2026.

- 2-methyl-2-phenyloxirane - 2085-88-3, C9H10O, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. Accessed January 25, 2026.

- methyl (2S,3R)-3-phenyloxirane-2-carboxylate | C10H10O3. PubChem. Accessed January 25, 2026.

Sources

- 1. Oxirane, 2-methyl-3-phenyl-, cis- | C9H10O | CID 6452030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Synthesis and pharmacology of potential beta-blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. WO2003078380A2 - Process for preparing tramadol hydrochloride and/or tramadol momohydrate - Google Patents [patents.google.com]

- 9. Method for synthesizing tramadol hydrochloride - Patent CN-101265201-B - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. jocpr.com [jocpr.com]

- 11. Method for synthesizing tramadol hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

Foreword: The Enduring Value of the Epoxide Framework in Complex Synthesis

An In-Depth Technical Guide to the Mechanistic Landscape of Beta-Methylstyrene Epoxidation

To the researchers, scientists, and drug development professionals who constitute our audience, the epoxide needs no introduction. This strained three-membered ring is a cornerstone of modern organic synthesis—a versatile building block prized for its latent reactivity, which can be harnessed to construct complex molecular architectures with exquisite stereochemical control. Beta-methylstyrene oxide, in particular, serves as a valuable intermediate and a model substrate for interrogating the subtleties of epoxidation reactions. Its simple structure, featuring both stereoisomeric possibilities (cis and trans) and a prochiral face, makes it an ideal canvas upon which to study and optimize the mechanisms that govern oxygen transfer.

This guide eschews a conventional, templated approach. Instead, it is structured to narrate the mechanistic story of beta-methylstyrene epoxidation, progressing from foundational, stereospecific methods to the sophisticated, enantioselective catalytic systems that are indispensable in pharmaceutical development. Our focus is not merely on the "how" but on the "why"—the causality behind reagent choice, the origins of stereoselectivity, and the self-validating logic embedded within a well-designed protocol.

Part 1: The Prilezhaev Reaction: A Foundation in Stereospecificity

The direct epoxidation of an alkene with a peroxy acid, known as the Prilezhaev reaction, is a classic and reliable transformation.[1][2] The reagent of choice is often meta-chloroperoxybenzoic acid (m-CPBA) due to its stability and commercial availability.[3][4][5]

The Concerted "Butterfly" Mechanism

The accepted mechanism for this reaction is a concerted process, meaning all bond-forming and bond-breaking events occur within a single transition state.[3][4] This transition state is often referred to as the "Butterfly Mechanism" due to its distinctive geometry.[2][3]

-

Electrophilic Oxygen: The peroxy acid contains a polarized O-O bond, rendering the terminal oxygen atom electrophilic.

-

Nucleophilic Attack: The π-bond of the beta-methylstyrene alkene acts as a nucleophile, attacking this electrophilic oxygen.[1]

-

Concerted Rearrangement: Simultaneously, the peroxy acid's hydroxyl proton is transferred to its carbonyl oxygen, while the C=O π-bond breaks. This intricate dance of electrons results in the formation of the epoxide and a carboxylic acid byproduct (meta-chlorobenzoic acid in the case of m-CPBA).[3]

This concerted pathway is the cornerstone of the reaction's trustworthiness. Because the two C-O bonds form simultaneously from the same face of the alkene, the reaction is a syn-addition .[3] This has a critical and predictable consequence for stereochemistry.

-

Stereospecificity in Action: If you start with trans-beta-methylstyrene, you will obtain only the trans-epoxide. Likewise, cis-beta-methylstyrene yields exclusively the cis-epoxide. This direct correlation between substrate and product stereochemistry defines the reaction as stereospecific .[3]

Experimental Protocol: Epoxidation of trans-β-Methylstyrene with m-CPBA

This protocol is designed as a self-validating system. The absence of cis-epoxide in the product mixture, confirmed by NMR or GC analysis, validates the stereospecificity of the mechanism.

Objective: To synthesize trans-β-methylstyrene oxide with high diastereoselectivity.

Materials:

-

trans-β-methylstyrene (1.0 eq)

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity, 1.2 eq)

-

Dichloromethane (CH₂Cl₂, anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: Dissolve trans-β-methylstyrene in anhydrous CH₂Cl₂ in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath. Causality: Lowering the temperature helps control the exothermic reaction and minimizes potential side reactions.

-

Reagent Addition: Add m-CPBA portion-wise over 15-20 minutes, monitoring the internal temperature to keep it below 5 °C. Causality: Slow addition prevents a rapid exotherm. The byproduct, m-chlorobenzoic acid, is acidic and can catalyze the ring-opening of the newly formed epoxide.[6][7] While less of a concern at 0°C, this is a critical consideration in more sensitive systems.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alkene is consumed (typically 2-4 hours).

-

Workup - Quenching: Upon completion, cool the mixture again to 0 °C and slowly add saturated NaHCO₃ solution to quench excess peroxy acid and neutralize the carboxylic acid byproduct.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with CH₂Cl₂.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by flash column chromatography on silica gel.

Caption: Simplified catalytic cycle for the Jacobsen-Katsuki epoxidation.

B. The Shi Epoxidation: A Metal-Free, Organocatalytic Approach

As an alternative to transition metal-based systems, the Shi epoxidation employs a chiral, fructose-derived ketone as the catalyst. [8]This method is notable for its use of environmentally benign oxidants like Oxone or hydrogen peroxide. [8] Mechanism: In Situ Dioxirane Formation The catalytic cycle does not involve the substrate binding to the catalyst directly. Instead, the ketone catalyst reacts with the stoichiometric oxidant (e.g., Oxone) to form a highly reactive chiral dioxirane intermediate. This dioxirane is the true epoxidizing agent. The alkene then reacts with the chiral dioxirane in a mechanism analogous to the Prilezhaev reaction, transferring an oxygen atom to form the epoxide and regenerate the ketone catalyst. [8] Enantioselectivity and Scope: The stereochemical outcome is dictated by the rigid, chiral structure of the dioxirane, which presents the oxygen atom to the alkene in a highly selective manner. The Shi epoxidation is particularly effective for trans-disubstituted and trisubstituted olefins, making it an excellent complementary method to the Jacobsen-Katsuki epoxidation. [8]

Experimental Protocol: Asymmetric Epoxidation of trans-β-Methylstyrene (Shi Method)

This protocol is adapted from a validated Organic Syntheses procedure, a hallmark of a trustworthy and reproducible method. [8] Objective: To synthesize (R,R)-trans-β-methylstyrene oxide with high enantioselectivity.

Materials:

-

trans-β-methylstyrene (50.0 mmol)

-

Shi catalyst (fructose-derived ketone 1) (17.5 mmol, 35 mol%)

-

Oxone (potassium peroxymonosulfate) (75.0 mmol)

-

Dimethoxymethane / Acetonitrile (2:1 solvent mixture)

-

Potassium carbonate-acetic acid buffer solution

-

Tetrabutylammonium hydrogen sulfate (phase-transfer catalyst)

-

Aqueous potassium hydroxide (KOH) solution (1.47 M)

Procedure:

-

Reaction Setup: In a 2-L, three-necked flask cooled to 0 °C, charge trans-β-methylstyrene, the solvent mixture, the buffer solution, tetrabutylammonium hydrogen sulfate, and the chiral ketone catalyst. [8]Causality: The buffer is crucial for maintaining the optimal pH for dioxirane formation and preventing epoxide degradation. The phase-transfer catalyst facilitates interaction between the aqueous oxidant and the organic substrate.

-

Controlled Addition: Charge two separate addition funnels with an aqueous solution of Oxone and the aqueous KOH solution, respectively. Add both solutions dropwise at the same rate over 2.5 hours to the vigorously stirred reaction mixture at 0 °C. [8]Causality: Simultaneous addition maintains a constant pH, which is critical for catalyst turnover and preventing side reactions. Vigorous stirring is essential for this biphasic reaction. [8]3. Reaction Completion: Stir the resulting suspension for an additional hour at 0 °C.

-

Workup and Purification: Add pentane to the reaction mixture. Separate the aqueous phase and extract it with pentane. Combine the organic phases, dry over sodium sulfate, concentrate carefully (the product is volatile), and purify by column chromatography on buffered silica gel. [8]Causality: The use of buffered silica gel prevents ring-opening of the epoxide on the acidic stationary phase. [8]The enantiomeric excess (ee) can be determined using chiral GC or HPLC. [9]

Part 3: Biocatalytic Epoxidation: The Precision of Nature

Enzymes offer an alternative route to chiral epoxides with often unparalleled selectivity. Peroxygenases and cytochrome P450 monooxygenases are two prominent classes of enzymes capable of this transformation. [10][11]

-

Mechanism: Both enzyme families utilize a high-valent iron-oxo species (known as Compound I) as the active oxidant. [10]Peroxygenases can form this species directly from hydrogen peroxide, whereas P450s require a more complex electron transfer chain and molecular oxygen. [10]The oxygen transfer to the alkene occurs within the enzyme's highly structured active site.

-

Causality of Selectivity: The enzyme's active site binds the substrate in a specific, constrained orientation relative to the iron-oxo group. This precise positioning ensures that oxygen transfer occurs to only one face of the alkene, resulting in exceptionally high enantioselectivity. [11]* Field Insights: While biocatalysis offers remarkable selectivity under mild, aqueous conditions, its practical application can be limited by factors such as enzyme stability, substrate scope, and the need for expensive cofactors (in the case of P450s). [10]Immobilization techniques are often employed to improve enzyme reusability and stability. [10]

Data Summary: A Comparative Overview

The choice of method is a balance between desired stereochemical outcome, operational simplicity, and substrate compatibility.

| Method/Catalyst | Substrate Isomer | Oxidant | Typical Yield | Typical ee% | Key Mechanistic Feature |

| m-CPBA | trans or cis | m-CPBA | High | 0% (racemic) | Concerted "Butterfly" (Stereospecific) |

| Jacobsen Catalyst | cis-β-Methylstyrene | NaOCl | Moderate-High | >90% | Stepwise Radical/Concerted (Enantioselective) |

| Shi Catalyst | trans-β-Methylstyrene | Oxone/H₂O₂ | 79-92% [8] | ~92% [8] | Chiral Dioxirane Intermediate (Enantioselective) |

| Peroxygenase | cis-β-Methylstyrene | H₂O₂ | Variable | High | Enzymatic Iron-Oxo Species (Enantioselective) |

Conclusion

The epoxidation of beta-methylstyrene is a microcosm of the broader field of alkene oxidation. The journey from the stereospecific but racemic Prilezhaev reaction to the highly enantioselective catalytic systems developed by Jacobsen, Shi, and nature itself illustrates the remarkable progress in synthetic organic chemistry. Understanding the underlying mechanisms—be it a concerted butterfly transition state, a stepwise radical pathway on a metal center, or a pre-formed chiral dioxirane—is fundamental to troubleshooting, optimizing, and rationally designing synthetic routes. For the drug development professional, this mechanistic insight is not merely academic; it is the key to predictably and efficiently constructing the chiral building blocks that form the basis of next-generation therapeutics.

References

-

Master Organic Chemistry. (2025, December 12). Epoxidation of Alkenes With Peroxyacids. [Link]

-

ResearchGate. Mechanism of epoxidation of styrene by TBHP and Co(cyclam)‐SBA‐15. [Link]

-

ResearchGate. Asymmetric epoxidation of α-methylstyrene by catalyst 1 with m-CPBA as oxidant systems. [Link]

-

Organic Chemistry Portal. Jacobsen-Katsuki Epoxidation. [Link]

-

Wang, Z.-X., Shu, L., Frohn, M., Tu, Y., & Shi, Y. (2003). Asymmetric Epoxidation of trans-β-Methylstyrene and 1-Phenylcyclohexene Using a D-Fructose-Derived Ketone. Organic Syntheses, 80, 9. [Link]

-

YouTube. (2020, July 14). Prilezhaev reaction : Epoxidation of electron rich and deficient alkenes. [Link]

-

MDPI. Chemo-Enzymatic Synthesis of Chiral Epoxides Ethyl and Methyl (S)-3-(Oxiran-2-yl)propanoates from Renewable Levoglucosenone: An Access to Enantiopure (S)-Dairy Lactone. [Link]

-

ResearchGate. Reaction pathway for the epoxidation of the cis-β-methylstyrene substrate by the catalyst 1. [Link]

-

National Institutes of Health (NIH). An alginate-confined peroxygenase-CLEA for styrene epoxidation. [Link]

-

Chemistry LibreTexts. (2024, May 8). 8.7: Oxidation of Alkenes - Epoxidation and Hydroxylation. [Link]

-

ResearchGate. The Discovery-Oriented Approach to Organic Chemistry. 4. Epoxidation of p-Methoxy-trans-β-methylstyrene: An Exercise in NMR and IR Spectroscopy for Sophomore Organic Laboratories. [Link]

-

PubMed. (2014, June 16). Asymmetric epoxidation of cis/trans-β-methylstyrene catalysed by immobilised Mn(salen) with different linkages. [Link]

-

ResearchGate. Stereoselective epoxidation of cis-β-methylstyrene using cytochrome P-450 cam from Pseudomonas putida. [Link]

-

Royal Society of Chemistry. Stereoselective benzylic hydroxylation of alkylbenzenes and epoxidation of styrene derivatives catalyzed by the peroxygenase of Agrocybe aegerita. [Link]

-

ACS Publications. The Discovery-Oriented Approach to Organic Chemistry. 4. Epoxidation of p-Methoxy-trans-β-methylstyrene. An Exercise in >1>H NMR and >13>C NMR Spectroscopy for Sophomore Organic Laboratories. [Link]

-

ScienceDirect. Enantioselective epoxidation of β-methylstyrene catalyzed by immobilized Mn(salen) catalysts in different mesoporous silica supports. [Link]

-

PubChem. trans-beta-Methylstyrene oxide. [Link]

-

YouTube. (2009, October 22). Epoxidation of Styrene with meta-chloroperoxybenzoic acid (MCPBA). [Link]

-

PubMed. Multistate reactivity in styrene epoxidation by compound I of cytochrome p450: mechanisms of products and side products formation. [Link]

-

Organic Chemistry Portal. Prilezhaev Reaction. [Link]

-

PubMed. (2005, October 5). Probing competitive enantioselective approach vectors operating in the Jacobsen-Katsuki epoxidation: a kinetic study of methyl-substituted styrenes. [Link]

-

Wipf Group, University of Pittsburgh. Jacobsen-Katsuki Epoxidations. [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Prilezhaev Reaction [organic-chemistry.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. scholars.iwu.edu [scholars.iwu.edu]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. rsc.org [rsc.org]

- 10. An alginate-confined peroxygenase-CLEA for styrene epoxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

A Spectroscopic Deep Dive into 2-Methyl-3-phenyloxirane: An In-depth Technical Guide

Introduction

2-Methyl-3-phenyloxirane, also known as β-methylstyrene oxide, is a disubstituted epoxide of significant interest in organic synthesis and medicinal chemistry. Its rigid three-membered ring and chiral centers make it a valuable building block for the synthesis of complex molecules, including pharmaceuticals. The stereochemical arrangement of the methyl and phenyl groups, existing as cis and trans isomers, profoundly influences its reactivity and biological activity. Accurate and unambiguous characterization of these isomers is therefore paramount, and spectroscopic techniques are the cornerstone of this analytical challenge.

This guide provides a detailed exploration of the NMR, IR, and MS spectroscopic data of this compound. By examining the spectral signatures of each isomer, we will uncover the key features that allow for their differentiation and complete structural assignment. This document is designed to not only present the data but also to explain the underlying principles and experimental considerations, empowering researchers to confidently apply these techniques in their own work.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Deciphering the Stereochemistry

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For this compound, both ¹H and ¹³C NMR are indispensable for distinguishing between the cis and trans isomers.

A. Theoretical Framework: The Karplus Relationship and Stereochemistry

The key to differentiating cis and trans isomers of this compound via ¹H NMR lies in the vicinal coupling constant (³J) between the two protons on the oxirane ring. The magnitude of this coupling is dictated by the dihedral angle between the protons, a relationship described by the Karplus equation. In the rigid three-membered ring of an epoxide, the dihedral angle between the protons in the cis isomer is approximately 0°, leading to a larger coupling constant (typically 6-12 Hz). Conversely, the dihedral angle in the trans isomer is around 180°, resulting in a smaller coupling constant (typically 2-5 Hz)[1].

B. Experimental Protocol: Acquiring High-Resolution NMR Spectra

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate analysis. The following outlines a typical procedure for the analysis of this compound.

Sample Preparation:

-

Solvent Selection: Choose a deuterated solvent that fully dissolves the sample and has minimal overlapping signals. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar compounds.

-

Concentration: Prepare a solution of approximately 5-10 mg of the purified epoxide in 0.5-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

¹H NMR Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Acquisition Parameters:

-

Spectral Width: Set to cover the expected range of proton signals (e.g., 0-10 ppm).

-

Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Relaxation Delay: A delay of 1-2 seconds between scans is usually adequate for ¹H NMR.

-

¹³C NMR Acquisition:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and improve sensitivity.

-

Acquisition Parameters:

-

Spectral Width: Set to a wider range to encompass all carbon signals (e.g., 0-150 ppm).

-

Number of Scans: A larger number of scans is required due to the lower natural abundance of ¹³C (e.g., 1024 or more).

-

Relaxation Delay: A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.

-

C. Spectral Data and Interpretation

Table 1: ¹H NMR Data for trans-2-Methyl-3-phenyloxirane (500 MHz, CDCl₃) [2]

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 7.40-7.20 | m | - | 5H | Phenyl-H |

| 3.57 | d | 2.1 | 1H | H-3 (CH-Ph) |

| 3.03 | qd | 5.1, 2.1 | 1H | H-2 (CH-CH₃) |

| 1.45 | d | 5.1 | 3H | -CH₃ |

Table 2: ¹³C NMR Data for trans-2-Methyl-3-phenyloxirane (125 MHz, CDCl₃) [2]

| Chemical Shift (δ, ppm) | Assignment |

| 137.9 | C-ipso (Phenyl) |

| 128.6 | C-ortho/meta (Phenyl) |

| 128.2 | C-para (Phenyl) |

| 125.7 | C-ortho/meta (Phenyl) |

| 59.7 | C-3 (CH-Ph) |

| 59.2 | C-2 (CH-CH₃) |

| 18.1 | -CH₃ |

Interpretation of trans-Isomer Spectra:

-

¹H NMR: The key diagnostic feature is the small coupling constant of 2.1 Hz between the two oxirane protons (H-2 and H-3), which is characteristic of a trans relationship.[2] The proton attached to the phenyl-bearing carbon (H-3) appears as a doublet at 3.57 ppm, while the proton on the methyl-bearing carbon (H-2) is a quartet of doublets at 3.03 ppm due to coupling with both the methyl protons and H-3. The methyl group appears as a doublet at 1.45 ppm, coupled to H-2. The aromatic protons resonate in the typical region of 7.20-7.40 ppm.

-

¹³C NMR: The two carbons of the oxirane ring (C-2 and C-3) appear at 59.2 and 59.7 ppm, respectively.[2] The phenyl carbons resonate in the aromatic region (125.7-137.9 ppm), and the methyl carbon is observed at high field (18.1 ppm).

Expected Spectral Features of the cis-Isomer:

-

¹H NMR: The most significant difference for the cis-isomer would be a larger vicinal coupling constant (³J) between H-2 and H-3, expected to be in the range of 4-5 Hz. This is due to the smaller dihedral angle between these protons. The chemical shifts of the oxirane protons are also likely to be slightly different due to the change in their spatial relationship with the phenyl and methyl substituents.

-

¹³C NMR: The chemical shifts of the oxirane carbons in the cis-isomer are also expected to differ slightly from the trans-isomer due to steric and electronic effects.

II. Infrared (IR) Spectroscopy: Probing the Vibrational Modes

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, IR spectroscopy can confirm the presence of the oxirane ring and the aromatic phenyl group.

A. Theoretical Framework: Characteristic Vibrations

The key vibrational modes to identify in the IR spectrum of this compound include:

-

C-H stretching: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.

-

C=C stretching: Aromatic ring stretching vibrations are observed in the 1600-1450 cm⁻¹ region.

-

C-O-C stretching: The characteristic asymmetric and symmetric stretching of the epoxide ring usually appears in the 1250 cm⁻¹ and 850-950 cm⁻¹ regions, respectively. The exact positions can be influenced by substitution.

-

Ring "breathing" mode: A band around 800-900 cm⁻¹ is often attributed to the breathing vibration of the oxirane ring.

B. Experimental Protocol: Neat Liquid Film

For a liquid sample like this compound, the simplest and most common method for IR analysis is the neat liquid film technique.

-

Sample Application: Place a small drop of the neat liquid onto the surface of a salt plate (e.g., NaCl or KBr).

-

Film Formation: Place a second salt plate on top of the first and gently press to form a thin, uniform film of the liquid between the plates.

-

Data Acquisition: Place the salt plates in the sample holder of the FT-IR spectrometer and acquire the spectrum.

-

Background Subtraction: A background spectrum of the empty spectrometer should be run prior to the sample analysis and subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

C. Spectral Data and Interpretation

The following table summarizes the key IR absorption bands for this compound.

Table 3: IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3033 | Medium | Aromatic C-H stretch |

| 2924 | Medium | Aliphatic C-H stretch |

| 1691 | Weak | C=C aromatic stretch |

| 1447 | Medium | C-H bend (aliphatic) |

| 1246 | Strong | C-O-C asymmetric stretch (epoxide) |

| 1067 | Medium | C-O-C symmetric stretch (epoxide) |

| 880 (approx.) | Medium | Epoxide ring "breathing" |

| 750, 690 | Strong | C-H out-of-plane bend (monosubstituted benzene) |

Interpretation:

The IR spectrum clearly indicates the presence of the key structural features of this compound. The aromatic C-H and C=C stretching vibrations confirm the phenyl group. The strong absorptions at 1246 cm⁻¹ and 1067 cm⁻¹ are characteristic of the asymmetric and symmetric C-O-C stretching of the epoxide ring, respectively. The bands at 750 and 690 cm⁻¹ are indicative of a monosubstituted benzene ring. While IR spectroscopy is excellent for functional group identification, it is generally less informative than NMR for distinguishing between the cis and trans isomers of this particular molecule, as the differences in their vibrational frequencies are often subtle.

III. Mass Spectrometry (MS): Unraveling the Molecular Mass and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound, electron ionization mass spectrometry (EI-MS) is commonly used to determine the molecular weight and to gain structural information from the fragmentation pattern.

A. Theoretical Framework: Electron Ionization and Fragmentation

In EI-MS, the sample is bombarded with high-energy electrons, which causes the ejection of an electron from the molecule to form a radical cation, the molecular ion (M⁺•). The molecular ion is often unstable and undergoes fragmentation to produce smaller, more stable ions. The fragmentation pattern is a unique fingerprint of the molecule and can be used for structural elucidation.

For this compound, common fragmentation pathways include:

-

Benzylic cleavage: Cleavage of the bond between the phenyl group and the oxirane ring to form a stable benzyl cation (m/z 91) or a tropylium ion (m/z 91).

-

Cleavage of the oxirane ring: The strained epoxide ring can fragment in various ways, often leading to the loss of small neutral molecules like CO or CHO.

-

Rearrangements: Rearrangement reactions can occur prior to or during fragmentation, leading to characteristic ions.

B. Experimental Protocol: GC-MS Analysis

Gas chromatography-mass spectrometry (GC-MS) is an ideal technique for the analysis of volatile compounds like this compound, as it separates the components of a mixture before they are introduced into the mass spectrometer.

-

Sample Injection: A dilute solution of the sample in a volatile solvent (e.g., dichloromethane or hexane) is injected into the GC.

-

Chromatographic Separation: The sample is vaporized and travels through a capillary column coated with a stationary phase. Separation of the cis and trans isomers can often be achieved based on their different boiling points and interactions with the stationary phase.

-

Ionization: As the separated components elute from the GC column, they enter the ion source of the mass spectrometer and are ionized by electron impact.

-

Mass Analysis: The resulting ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole).

-

Detection: The ions are detected, and a mass spectrum is generated for each component.

C. Spectral Data and Interpretation

The mass spectrum of this compound shows a molecular ion peak at m/z 134, corresponding to the molecular formula C₉H₁₀O. The fragmentation pattern provides further structural confirmation.

Table 4: Key Mass Spectral Fragments for this compound

| m/z | Relative Intensity | Possible Fragment Ion |

| 134 | Moderate | [M]⁺• (Molecular Ion) |

| 119 | Moderate | [M - CH₃]⁺ |

| 105 | High | [M - CHO]⁺ |

| 91 | High | [C₇H₇]⁺ (Tropylium ion) |

| 77 | Moderate | [C₆H₅]⁺ (Phenyl cation) |

Interpretation:

-

The presence of the molecular ion at m/z 134 confirms the molecular weight of the compound.

-

The fragment at m/z 119 corresponds to the loss of a methyl radical.

-

The prominent peak at m/z 105 is likely due to the loss of a formyl radical (CHO) after rearrangement.

-

The base peak at m/z 91 is characteristic of a benzylic compound and is attributed to the highly stable tropylium ion formed by rearrangement of the benzyl cation.

-

The peak at m/z 77 represents the phenyl cation.

While the overall fragmentation pattern is similar for both cis and trans isomers, subtle differences in the relative intensities of certain fragment ions may exist due to stereochemical influences on the fragmentation pathways. However, these differences are often minor and may not be sufficient for unambiguous isomer assignment without comparison to authentic standards.

IV. Conclusion

The comprehensive spectroscopic analysis of this compound using NMR, IR, and MS provides a powerful and self-validating system for its structural characterization. ¹H NMR spectroscopy, through the analysis of vicinal coupling constants, stands out as the most definitive technique for the unambiguous assignment of the cis and trans stereoisomers. IR spectroscopy serves to confirm the presence of the key functional groups, while mass spectrometry provides the molecular weight and characteristic fragmentation patterns that corroborate the proposed structure.

By understanding the principles behind each technique and following robust experimental protocols, researchers can confidently utilize these spectroscopic tools to elucidate the structure and stereochemistry of this compound and related compounds. This knowledge is fundamental for advancing research in synthetic chemistry, drug discovery, and materials science, where precise molecular architecture dictates function.

References

-

Autschbach, J., & Le Guennic, B. (2007). Analyzing and Interpreting NMR Spin-Spin Coupling Constants. Journal of Chemical Education, 84(1), 156. [Link]

-

Organic Syntheses Procedure, (R,R)-trans-β-METHYLSTYRENE OXIDE. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Williams, D. H., & Fleming, I. (2007). Spectroscopic Methods in Organic Chemistry. McGraw-Hill.

-

National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. [Link]

-

Spectral Database for Organic Compounds (SDBS). (n.d.). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

OpenOChem Learn. (n.d.). Coupling in Cis/Trans Alkenes. [Link]

Sources

Introduction: The Critical Role of Stereoisomerism in Chemical and Pharmaceutical Sciences

An In-depth Technical Guide to the Synthesis, Characterization, and Reactivity of cis- and trans-2-Methyl-3-phenyloxirane

In the landscape of drug development and fine chemical synthesis, the three-dimensional arrangement of atoms within a molecule is not a trivial detail; it is a fundamental determinant of function. Stereoisomers, molecules with identical chemical formulas and connectivity but different spatial orientations, can exhibit profoundly different biological activities, metabolic pathways, and toxicological profiles.[1][2] The oxirane (or epoxide) functional group, a strained three-membered ring, is a cornerstone of synthetic chemistry, serving as a versatile precursor for a multitude of more complex structures. When this ring is disubstituted, as in the case of 2-Methyl-3-phenyloxirane, it can exist as diastereomers—cis and trans—each with its own unique pair of enantiomers.

This guide offers a comprehensive technical overview of the cis and trans isomers of this compound (also known as β-methylstyrene oxide).[3] As a Senior Application Scientist, the objective here is not merely to present protocols but to provide a causal understanding of the synthetic strategies, analytical differentiation, and stereospecific reactivity that make these isomers invaluable chiral building blocks for researchers, particularly those in pharmaceutical and materials science. The precise control and characterization of these isomers are paramount for developing enantiomerically pure active pharmaceutical ingredients (APIs) and other high-value chemical entities.[4][5]

Molecular Structure and Stereochemistry

This compound possesses the chemical formula C₉H₁₀O and a molecular weight of approximately 134.17 g/mol .[3][6] The molecule has two stereogenic centers at carbons C2 and C3 of the oxirane ring, giving rise to a total of four possible stereoisomers. These are grouped into two pairs of enantiomers, which are diastereomeric to each other.

-

trans Isomers: The methyl (CH₃) and phenyl (C₆H₅) groups are on opposite sides of the oxirane ring plane. This configuration exists as a pair of enantiomers:

-

(2R,3R)-2-Methyl-3-phenyloxirane

-

(2S,3S)-2-Methyl-3-phenyloxirane

-

-

cis Isomers: The methyl and phenyl groups are on the same side of the oxirane ring plane. This configuration also exists as a pair of enantiomers:

-

(2R,3S)-2-Methyl-3-phenyloxirane

-

(2S,3R)-2-Methyl-3-phenyloxirane

-

The relative orientation of these substituents dictates the molecule's overall shape, polarity, and how it interacts with other chiral molecules, including biological receptors and enzymes.

Stereoselective Synthesis: From Alkene to Epoxide

The primary and most direct route to this compound is the epoxidation of the corresponding stereoisomer of β-methylstyrene (1-phenylpropene). This reaction is stereospecific, meaning the stereochemistry of the starting alkene directly controls the stereochemistry of the resulting epoxide.

Causality of Stereospecificity

Epoxidation involves the addition of a single oxygen atom across the double bond. This addition occurs in a concerted fashion, where both C-O bonds form simultaneously on the same face of the alkene. Consequently, the relative positions of the substituents on the double bond are preserved in the final epoxide product.

-

Synthesis of trans-2-Methyl-3-phenyloxirane: Achieved through the epoxidation of trans-β-methylstyrene.

-

Synthesis of cis-2-Methyl-3-phenyloxirane: Achieved through the epoxidation of cis-β-methylstyrene.[7]

Commonly used oxidizing agents for this transformation include peroxy acids like meta-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide in the presence of a catalyst.[7][8] For enantioselective synthesis, which is critical for pharmaceutical applications, asymmetric epoxidation methods such as the Jacobsen-Katsuki epoxidation can be employed to yield specific enantiomers of the epoxide.[4][9]

Caption: Stereospecific synthesis of this compound isomers.

Experimental Protocol: Synthesis of Racemic trans-2-Methyl-3-phenyloxirane

This protocol describes a standard laboratory procedure for the epoxidation of trans-β-methylstyrene using mCPBA.

Materials:

-

trans-β-methylstyrene (1.0 eq)

-

meta-Chloroperoxybenzoic acid (mCPBA, ~77%, 1.1 eq)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium sulfite (Na₂SO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: Dissolve trans-β-methylstyrene in dichloromethane in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Add mCPBA portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5 °C. Rationale: Slow addition and low temperature control the exothermic reaction and prevent side reactions.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C and gradually warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alkene is consumed (typically 2-4 hours).

-

Workup - Quenching: Cool the mixture back to 0 °C and quench the excess peroxy acid by adding saturated Na₂SO₃ solution. Stir vigorously for 20 minutes.

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) to remove meta-chlorobenzoic acid, followed by brine (1x). Rationale: The basic wash deprotonates the carboxylic acid byproduct, rendering it water-soluble.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by flash column chromatography on silica gel to yield the pure trans-epoxide.

Analytical Differentiation of cis and trans Isomers

Distinguishing between the cis and trans diastereomers is crucial and is reliably achieved through a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most definitive method for assigning the relative stereochemistry of the isomers. The key distinction lies in the coupling constant (J-value) between the two protons on the oxirane ring (H-C2 and H-C3).

-

For the trans isomer: The dihedral angle between the vicinal protons is approximately 144°. According to the Karplus relationship, this results in a small coupling constant, typically J = ~2 Hz .

-

For the cis isomer: The dihedral angle is close to 0°, leading to a larger coupling constant, typically J = ~4-5 Hz .

The chemical shifts (δ) also differ due to the anisotropic effect of the phenyl ring. In the cis isomer, the methyl group is shielded by the phenyl ring, causing its proton signal to appear at a higher field (lower ppm) compared to the trans isomer.

Table 1: Comparative ¹H and ¹³C NMR Data (Predicted/Typical)

| Isomer | Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key ¹H-¹H Coupling |

| trans | H-C2 | ~3.0-3.2 | C2: ~58-60 | J ≈ 2 Hz |

| H-C3 | ~3.6-3.8 | C3: ~62-64 | ||

| -CH₃ | ~1.5-1.7 | -CH₃: ~17-19 | ||

| cis | H-C2 | ~3.2-3.4 | C2: ~56-58 | J ≈ 4-5 Hz |

| H-C3 | ~4.0-4.2 | C3: ~60-62 | ||

| -CH₃ | ~1.3-1.5 | -CH₃: ~13-15 |

Note: Actual values may vary depending on the solvent and spectrometer frequency.[10][11]

Gas Chromatography (GC)

Gas chromatography is an excellent technique for separating the two diastereomers.[12][13] Due to differences in their molecular shape and polarity, the cis and trans isomers will have different retention times on a suitable capillary column (e.g., one with a polar stationary phase). Typically, the trans isomer, being more thermodynamically stable and often slightly less polar, may elute at a different time than the more sterically hindered cis isomer.[7]

Caption: Analytical workflow for isomer separation and identification.

Reactivity and Synthetic Applications

The high ring strain of the epoxide makes it a potent electrophile, susceptible to ring-opening by a wide range of nucleophiles. The stereochemical outcome of this reaction is highly dependent on the reaction conditions (acidic vs. basic) and is fundamental to the use of these compounds as chiral synthons.

Acid-Catalyzed Ring-Opening

Under acidic conditions, the epoxide oxygen is first protonated, making the ring more susceptible to nucleophilic attack.[10][14] The reaction proceeds via a mechanism with significant Sₙ1 character. The nucleophile preferentially attacks the more substituted carbon (C3), which can better stabilize the developing positive charge due to its benzylic position. This regioselectivity is a key feature. The reaction results in a mixture of stereoisomers due to the carbocation-like nature of the intermediate.

Base-Catalyzed Ring-Opening

Under basic or neutral conditions, the ring-opening follows a classic Sₙ2 mechanism. The nucleophile attacks one of the electrophilic carbons of the ring. Due to steric hindrance from the phenyl group, the attack occurs preferentially at the less substituted carbon (C2). This reaction is both highly regioselective and stereospecific, proceeding with a complete inversion of configuration at the site of attack. This predictable stereochemical outcome is what makes these epoxides exceptionally valuable in asymmetric synthesis.

The ability to open the epoxide ring stereospecifically allows for the creation of two new, well-defined stereocenters in the product, making these isomers powerful tools for constructing the complex chiral architectures found in many pharmaceuticals.

Conclusion

The cis and trans isomers of this compound represent more than just a simple pair of diastereomers; they are a clear illustration of how stereochemistry governs synthesis, characterization, and reactivity. A thorough understanding of their stereospecific synthesis from the corresponding alkenes is the first step in harnessing their synthetic potential. Definitive characterization, primarily through the analysis of proton-proton coupling constants in NMR spectroscopy, provides an unambiguous method for structural assignment. Finally, the predictable and stereospecific nature of their base-catalyzed ring-opening reactions allows for their use as high-precision tools in the assembly of enantiomerically pure molecules. For researchers and professionals in drug development and organic synthesis, mastering the chemistry of these isomers is a key step toward the rational design and efficient production of next-generation chemical entities.

References

-

Benchchem. This compound-2-carboxylic acid | 25547-51-7.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 123339, Trans-phenylpropylene oxide.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 6452030, Oxirane, 2-methyl-3-phenyl-, cis-.

-

Guidechem. (2s,3s)-trans-2-methyl-3-phenyloxirane- 2-methanol.

-

Diva-Portal.org. Gas Chromatography Mass Spectrometry Analysis of Epoxides in Gas Phase React.

-

Atmospheric Chemistry and Physics. Technical note: Improved synthetic routes to cis- and trans-(2-methyloxirane-2,3-diyl)dimethanol (cis- and trans-β-isoprene epoxydiol).

-

ResearchGate. Stereoselective epoxidation of cis-β-methylstyrene using cytochrome...

-

Taylor & Francis Online. Synthesis of poly(styrene oxide) with different molecular weights using tin catalysts.

-

Organic Syntheses. ASYMMETRIC EPOXIDATION OF trans-β-METHYLSTYRENE AND 1-PHENYLCYCLOHEXENE USING A D-FRUCTOSE-DERIVED KETONE: (R,R)-trans-β-METHYLSTYRENE OXIDE AND (R,R)-1-PHENYLCYCLOHEXENE OXIDE.

-

Chemistry LibreTexts. Acid Catalyzed Hydrolysis of Esters.

-

Benchchem. Technical Support Center: Separation of Cis and Trans Isomers of 2,3-Epoxypentane.

-

ResearchGate. (PDF) Technical note: Improved synthetic routes to cis- and trans-(2-methyloxirane-2,3-diyl)dimethanol (cis- and trans-β-isoprene epoxydiol).

-

Google Patents. US2237284A - Preparation of styrene oxide and derivatives thereof.

-

ResearchGate. (PDF) Development of Stereoisomers (Chiral) Drugs: A Brief Review Of Scientific and Regulatory Considerations.

-

Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.

-

Benchchem. An In-depth Technical Guide to the Synthesis and Characterization of (S)-Styrene Oxide.

-

YouTube. Ester hydrolysis reactions: Acid and bade catalysed || part 4.

-

Macherey-Nagel. Gas chromatography.

-

PubMed. Asymmetric epoxidation of cis/trans-β-methylstyrene catalysed by immobilised Mn(salen) with different linkages.

-

Royal Society of Chemistry. Stereoselective benzylic hydroxylation of alkylbenzenes and epoxidation of styrene derivatives catalyzed by the peroxygenase of.

-

Chemistry LibreTexts. Gas Chromatographic Separation Methods.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 12728521, Methyl this compound-2-carboxylate.

-

PMC. Stereochemistry in Drug Action.

-

Autechaux. Exploring the Synthesis and Applications of (S)-Styrene Oxide.

-

Hilaris Publisher. Mechanistic Investigation for the Acidic Hydrolysis of p-Methyl Benzyl-2-Theno Hydroxamic Acid.

-

PNAS. Highly enantioselective epoxidation of styrenes: Implication of an electronic effect on the competition between spiro and planar transition states.

-

Bocsci. Styrene Oxide,CAS 96-09-3,Properties, Synthesis, and Applications.

-

YouTube. How Does A Gas Chromatography Separate Compounds?.

-

ChemicalBook. 2-Methyl-3-buten-2-ol(115-18-4) 1H NMR spectrum.

-

Automated Topology Builder. R-phenyloxirane | C 8 H 8 O | MD Topology | NMR | X-Ray.

-

OCR. compared using 13C nmr spectroscopy..

-

Chemsrc. 2-methyl-2-nitro-3-phenyloxirane | CAS#:22596-45-8.

-

Thieme. 2. NMR Spectra and Molecular Structure.

-

Manchester Organics. (2R,3R)-2-Methyl-3-phenyl-oxirane.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Trans-phenylpropylene oxide | C9H10O | CID 123339 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. Oxirane, 2-methyl-3-phenyl-, cis- | C9H10O | CID 6452030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Asymmetric epoxidation of cis/trans-β-methylstyrene catalysed by immobilised Mn(salen) with different linkages: heterogenisation of homogeneous asymmetric catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound-2-carboxylic acid | 25547-51-7 | Benchchem [benchchem.com]

- 11. Thieme E-Books & E-Journals [thieme-connect.de]

- 12. diva-portal.org [diva-portal.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. chem.libretexts.org [chem.libretexts.org]

reactivity of the oxirane ring in 2-Methyl-3-phenyloxirane

An In-Depth Technical Guide to the Reactivity of the Oxirane Ring in 2-Methyl-3-phenyloxirane

Authored by: Gemini, Senior Application Scientist

Abstract

This compound, an unsymmetrical epoxide, serves as a quintessential model for understanding the nuanced reactivity of the oxirane ring. The inherent ring strain, estimated at approximately 13 kcal/mol, provides a strong thermodynamic driving force for ring-opening reactions.[1] However, the regiochemical and stereochemical outcomes of these transformations are intricately governed by the interplay of steric and electronic effects imparted by the methyl and phenyl substituents. This guide provides a detailed exploration of the mechanistic pathways dictating the reactivity of this compound under both acid-catalyzed and nucleophilic (basic or neutral) conditions, offering field-proven insights for researchers, scientists, and professionals in drug development.

Structural Features Governing Reactivity

The reactivity of this compound is dictated by three primary structural characteristics:

-

Ring Strain: The three-membered oxirane ring possesses significant angle and torsional strain, rendering it susceptible to cleavage by a wide range of reagents under milder conditions than those required for acyclic ethers.[2][3] This strain is the fundamental driver for its reactivity.

-

Electronic Asymmetry: The molecule features two distinct carbon centers. C3 is a benzylic carbon, capable of stabilizing a developing positive charge through resonance with the adjacent phenyl ring. C2 is a secondary carbon, substituted with an electron-donating methyl group. This electronic disparity is the primary determinant of regioselectivity in acid-catalyzed reactions.

-

Steric Hindrance: The phenyl group at C3 and the methyl group at C2 create different steric environments. The less-substituted C2 position is more accessible to nucleophilic attack, a factor that dominates in base-catalyzed SN2 reactions.[2][4][5]

Acid-Catalyzed Ring-Opening: An SN1-like Pathway

Under acidic conditions, the reaction mechanism is initiated by the protonation of the epoxide oxygen, creating a potent leaving group (a hydroxyl group).[2][6][7] This activation makes the epoxide significantly more electrophilic. The subsequent nucleophilic attack proceeds via a mechanism that is neither purely SN1 nor SN2, but possesses significant SN1 character.[4][5]

Causality of Regioselectivity:

The key to understanding the regioselectivity lies in the stability of the transition state. After protonation, the C-O bonds begin to weaken and lengthen. A partial positive charge develops on the ring carbons. The benzylic carbon (C3) is far more capable of stabilizing this developing positive charge than the secondary carbon (C2).[6] This is due to resonance delocalization of the charge into the phenyl ring. Consequently, the C3-O bond is weaker and more polarized, making C3 the primary site of nucleophilic attack.[6]

-

Mechanism: The reaction proceeds with backside attack of the nucleophile on the more substituted carbon (C3), leading to an inversion of configuration at this center. The product formed is a trans-diol (in the case of hydrolysis) or a trans-halohydrin.[4][5][8]

Caption: Acid-catalyzed ring-opening mechanism of this compound.

Base-Catalyzed Ring-Opening: A Classic SN2 Pathway

In the presence of strong nucleophiles under basic or neutral conditions, the ring-opening follows a classic SN2 mechanism.[3][5] Unlike the acid-catalyzed pathway, the epoxide oxygen is not protonated first. The reaction is a direct displacement driven by the nucleophile attacking one of the electrophilic carbons of the ring.

Causality of Regioselectivity:

In an SN2 reaction, steric hindrance is the dominant factor determining the site of attack.[2][3] The nucleophile will attack the more accessible, less sterically hindered carbon atom. In this compound, the C2 carbon (bearing a methyl group) is significantly less hindered than the C3 carbon (bearing a bulky phenyl group). Therefore, strong nucleophiles will preferentially attack C2.[4][5]

-

Mechanism: The reaction involves a backside attack by the nucleophile at the less substituted carbon (C2), causing an inversion of stereochemistry at that center. This opens the ring to form an alkoxide intermediate, which is subsequently protonated during an aqueous workup to yield the final alcohol product.[2][3]

Caption: Base-catalyzed Sₙ2 ring-opening of this compound.

Summary of Regiochemical Outcomes

The contrasting regioselectivity is the most critical aspect of this molecule's reactivity and is summarized below. This predictable control is a powerful tool in synthetic chemistry.

| Condition | Dominant Factor | Site of Attack | Mechanism | Typical Reagents |

| Acid-Catalyzed | Electronic (Carbocation Stability) | More Substituted Carbon (C3) | SN1-like | H₃O⁺, HCl, HBr, ROH/H⁺ |

| Base-Catalyzed | Steric (Hindrance) | Less Substituted Carbon (C2) | SN2 | RO⁻, HO⁻, CN⁻, R-MgX, LiAlH₄ |

Experimental Protocols

The following protocols are illustrative examples of the two primary reaction pathways. They are designed as self-validating systems where careful control of conditions ensures the desired regiochemical outcome.

Protocol 5.1: Acid-Catalyzed Hydrolysis to 1-Phenyl-2-methyl-1,2-propanediol

This protocol demonstrates the preferential attack at the benzylic C3 position.

Materials:

-

This compound

-

Dioxane (solvent)

-

0.1 M Perchloric Acid (HClO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethyl Acetate

-

Round-bottom flask, magnetic stirrer, separatory funnel

Step-by-Step Methodology:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g of this compound in 20 mL of dioxane.

-

Initiation: To the stirring solution, add 15 mL of 0.1 M perchloric acid.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 2-3 hours. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) using a 3:1 hexanes:ethyl acetate eluent system.

-

Quenching: Once the reaction is complete, carefully quench the acid by slowly adding saturated NaHCO₃ solution until effervescence ceases (pH ~7-8).

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 25 mL).

-

Drying and Filtration: Combine the organic layers and dry over anhydrous MgSO₄. Filter the drying agent.

-

Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by flash column chromatography on silica gel to yield the pure trans-1-phenyl-2-methyl-1,2-propanediol.

Protocol 5.2: Base-Catalyzed Opening with Sodium Methoxide

This protocol illustrates the SN2 attack at the less hindered C2 position.

Materials:

-

This compound

-

Anhydrous Methanol (MeOH)

-

Sodium metal (or Sodium Methoxide)

-

Ammonium Chloride (NH₄Cl) solution

-

Diethyl Ether

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask with reflux condenser, magnetic stirrer

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a solution of sodium methoxide by carefully dissolving 0.25 g of sodium metal in 25 mL of anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon). Allow to cool to room temperature.

-

Reaction Setup: In a separate flask, dissolve 1.0 g of this compound in 10 mL of anhydrous methanol.

-

Initiation: Slowly add the epoxide solution to the stirring sodium methoxide solution. Fit the flask with a reflux condenser.

-

Reaction Conditions: Heat the mixture to reflux (approx. 65°C) for 4-6 hours. Monitor the reaction progress by TLC.

-

Quenching: After cooling to room temperature, quench the reaction by pouring it into 50 mL of a saturated aqueous NH₄Cl solution.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x 30 mL).

-

Drying and Filtration: Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄. Filter the solution.

-

Purification: Concentrate the filtrate using a rotary evaporator. Purify the resulting crude oil via flash chromatography to isolate the desired 2-methoxy-1-phenyl-1-propanol product.

Conclusion

The reactivity of this compound is a clear and powerful illustration of fundamental principles in organic chemistry. The ability to predictably control the site of nucleophilic attack by simply choosing acidic or basic conditions makes this and similar epoxides valuable synthons in organic synthesis and drug development. For the practicing scientist, a thorough understanding of the underlying electronic and steric rationale is not merely academic; it is essential for designing robust, selective, and high-yielding synthetic routes to complex molecular targets.

References

-

Epoxides Ring-Opening Reactions. Chemistry Steps. [Link]

-

Scheme1.ReactionofF LP 1 with 2-methyloxirane (a), 2-phenyloxirane (b)... ResearchGate. [Link]

-

Epoxide Ring Opening With Base. Master Organic Chemistry. [Link]

-

18.6: Reactions of Epoxides - Ring-opening. Chemistry LibreTexts. [Link]

-

18.6: Reactions of Epoxides- Ring-opening. Chemistry LibreTexts. [Link]

-

Epoxides: Small Rings to Play with under Asymmetric Organocatalysis. PubMed Central (PMC). [Link]

-

18.5 Reactions of Epoxides: Ring-Opening. Organic Chemistry | OpenStax. [Link]

-

Opening of Epoxides With Acid. Master Organic Chemistry. [Link]

-

Reactions of Epoxides - Acidic Ring Opening. OpenOChem Learn. [Link]

-

Exam 1 Answer Key. Portland State University. [Link]

Sources

- 1. This compound-2-carboxylic acid | 25547-51-7 | Benchchem [benchchem.com]

- 2. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Reactions of Epoxides - Acidic Ring Opening | OpenOChem Learn [learn.openochem.org]

- 8. chem.libretexts.org [chem.libretexts.org]

The Diverse Biological Landscape of Substituted Phenyloxiranes: A Technical Guide for Drug Discovery Professionals

Foreword: The Oxirane Ring - A Privileged Scaffold in Medicinal Chemistry

The three-membered heterocyclic epoxide, or oxirane, ring, is a highly strained and reactive functional group that has captured the attention of medicinal chemists for decades. When appended to a phenyl ring, forming the phenyloxirane (styrene oxide) scaffold, a molecule with a unique combination of steric and electronic properties emerges. The strategic placement of substituents on the phenyl ring allows for the fine-tuning of these properties, leading to a diverse array of biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and structure-activity relationships (SAR) of substituted phenyloxiranes, offering valuable insights for researchers and professionals engaged in drug discovery and development. We will delve into the causal relationships behind experimental designs and the mechanistic underpinnings of the observed biological effects, providing a robust framework for the rational design of novel therapeutic agents.

I. The Synthetic Chemistry of Substituted Phenyloxiranes: Accessing a World of Molecular Diversity